N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Description
N'-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dichlorophenyl group at position 1 and a furan-2-carbohydrazide moiety at position 2.
Properties
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N6O2/c17-11-4-3-9(6-12(11)18)24-15-10(7-21-24)14(19-8-20-15)22-23-16(25)13-2-1-5-26-13/h1-8H,(H,23,25)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJQIYIWXKLBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity. This inhibition disrupts the signaling pathways regulated by EGFR-TK, leading to changes in cellular processes such as growth and proliferation.
Biochemical Pathways
The compound’s interaction with EGFR-TK affects several biochemical pathways. The most significant of these is likely the EGFR signaling pathway , which plays a crucial role in regulating cell growth and proliferation. By inhibiting EGFR-TK, the compound disrupts this pathway, potentially leading to reduced cell growth and proliferation.
Pharmacokinetics
The compound’s ability to inhibit p-glycoprotein suggests it may have good bioavailability.
Result of Action
The compound’s inhibition of EGFR-TK can lead to a variety of molecular and cellular effects. For example, it has been shown to exhibit broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines. Additionally, it has been found to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner.
Biological Activity
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H10Cl2N4O2
- Molecular Weight : 309.25 g/mol
The structural complexity of this molecule contributes to its diverse biological activities.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : Similar compounds within the pyrazolo[3,4-d]pyrimidine class have been shown to inhibit various kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancer therapy .
- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties in various preclinical models, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial activity against several bacterial strains, which could be beneficial in developing new antibiotics .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:
Case Study 1: Cancer Treatment
A study investigating the effects of pyrazolo[3,4-d]pyrimidine derivatives showed that N'-substituted compounds significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study 2: Inflammatory Diseases
In a controlled trial using a murine model for rheumatoid arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells.
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[3,4-d]Pyrimidine Core
Substitution at Position 4: Urea vs. Carbohydrazide
- Compound 5c (): Structure: 1-(3,4-Dichlorophenyl)-3-(4-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea. Key Features: Urea linkage instead of carbohydrazide; tetrahydro-2H-pyran group enhances solubility. Molecular weight: 499.10 g/mol. Comparison: The urea group may favor kinase binding through bidentate hydrogen bonding, whereas the carbohydrazide in the target compound could offer distinct interaction profiles .
Substitution at Position 4: Benzohydrazide Derivatives
Substitution at Position 4: Benzothiazole Derivatives
- Compound 3j (): Structure: 4-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline. Activity: Antimicrobial (against P. aeruginosa and C. albicans), anti-inflammatory, and low ulcerogenicity. Comparison: The benzothiazole ring enhances π-π stacking with microbial targets, whereas the carbohydrazide in the target compound may prioritize hydrogen bonding with eukaryotic kinases .
Functional Group Modifications and Activity
Impact of Substituents on Pharmacokinetics and Selectivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
